molecular formula C14H28O3 B12534764 5-Butoxy-9-hydroxy-2-methylnonan-3-one CAS No. 652146-26-4

5-Butoxy-9-hydroxy-2-methylnonan-3-one

Cat. No.: B12534764
CAS No.: 652146-26-4
M. Wt: 244.37 g/mol
InChI Key: DYKZXSRXOBBUJH-UHFFFAOYSA-N
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Description

5-Butoxy-9-hydroxy-2-methylnonan-3-one is an organic compound with the molecular formula C14H28O3 It is characterized by the presence of a butoxy group, a hydroxy group, and a ketone functional group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxy-9-hydroxy-2-methylnonan-3-one typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with butyl bromide, followed by oxidation and hydrolysis steps to introduce the hydroxy and ketone functionalities. The reaction conditions often require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and optimized for yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-Butoxy-9-hydroxy-2-methylnonan-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The butoxy group can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone group can produce secondary alcohols.

Scientific Research Applications

5-Butoxy-9-hydroxy-2-methylnonan-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Butoxy-9-hydroxy-2-methylnonan-3-one exerts its effects involves interactions with specific molecular targets. The hydroxy and ketone groups can form hydrogen bonds and participate in various biochemical pathways. The butoxy group may influence the compound’s solubility and membrane permeability, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-Butoxy-9-hydroxy-2-methylnonan-2-one: Similar structure but with a different position of the ketone group.

    5-Butoxy-9-hydroxy-2-methylnonan-4-one: Another positional isomer with the ketone group at the fourth position.

    5-Butoxy-9-hydroxy-2-methylnonan-3-ol: The ketone group is reduced to a secondary alcohol.

Uniqueness

5-Butoxy-9-hydroxy-2-methylnonan-3-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

652146-26-4

Molecular Formula

C14H28O3

Molecular Weight

244.37 g/mol

IUPAC Name

5-butoxy-9-hydroxy-2-methylnonan-3-one

InChI

InChI=1S/C14H28O3/c1-4-5-10-17-13(8-6-7-9-15)11-14(16)12(2)3/h12-13,15H,4-11H2,1-3H3

InChI Key

DYKZXSRXOBBUJH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CCCCO)CC(=O)C(C)C

Origin of Product

United States

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